Boc-L-thiocitrulline-otbu

Neuronal Nitric Oxide Synthase (nNOS) Radiotracer Development Positron Emission Tomography (PET)

Unprotected thiocitrulline analogs cause uncontrolled side reactions and low yields in SPPS and S-alkylation. Boc-L-thiocitrulline-otbu resolves this with orthogonal Boc/tert-butyl protection. - Enables chemoselective S-alkylation (e.g., with [¹¹C]methyl iodide) for PET tracer synthesis. - Critical precursor for potent nNOS inhibitors like SMTC (Ki = 1.2 nM for nNOS). - Compatible with Boc-strategy SPPS for precise thiocitrulline incorporation. Bulk quantities available with documented purity.

Molecular Formula C15H29N3O4S
Molecular Weight 347.5 g/mol
CAS No. 133565-49-8
Cat. No. B558207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-thiocitrulline-otbu
CAS133565-49-8
SynonymsBOC-L-THIOCITRULLINE-OTBU; 133565-49-8; Boc-L-thiocitrullinet-butylester; SCHEMBL3698636; C15H29N3O4S; CTK8E9759; MolPort-028-957-704; ZINC2560691; AKOS015911332; RT-011777; Z9723; K-4197; I14-38648
Molecular FormulaC15H29N3O4S
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1
InChIKeyBZCHKHCGOVKYIY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-thiocitrulline-otbu: Key Intermediate for NOS Inhibitors & Peptide Chemistry


Boc-L-thiocitrulline-otbu (CAS 133565-49-8), systematically named Nα-(tert-butoxycarbonyl)-L-thiocitrulline tert-butyl ester, is a doubly protected derivative of L-thiocitrulline, a sulfur-containing analog of L-citrulline. This compound serves primarily as a critical synthetic intermediate rather than a final bioactive molecule [1]. Its core structure comprises the L-thiocitrulline scaffold with a base-labile tert-butoxycarbonyl (Boc) group protecting the α-amino functionality and an acid-labile tert-butyl ester protecting the carboxyl group [1]. This orthogonal protection strategy enables selective deprotection for precise incorporation into peptide chains or for subsequent chemical modification of the thiocitrulline side chain, most notably for S-alkylation to generate potent and isoform-selective nitric oxide synthase (NOS) inhibitors [2].

Precursor for isoform-selective NOS inhibitor synthesis
Orthogonal Boc/tBu protection for Boc-strategy SPPS
Enables site-selective S-alkylation for radiotracer development

Why Generic Substitution Fails for Boc-L-thiocitrulline-otbu


Generic substitution of Boc-L-thiocitrulline-otbu with unprotected L-thiocitrulline or alternative protected analogs introduces significant synthetic risk and compromises downstream application performance. Unprotected L-thiocitrulline lacks the necessary orthogonal protection for standard solid-phase peptide synthesis (SPPS) protocols, leading to uncontrolled side reactions and low yields [1]. Furthermore, the specific double protection (Boc on the α-amine, tert-butyl ester on the carboxylate) of this compound is essential for the site-selective S-alkylation step that generates potent and isoform-selective NOS inhibitors such as S-methyl-L-thiocitrulline (SMTC, Ki = 1.2 nM for nNOS) [2]. Alternative protecting group strategies (e.g., Fmoc-based) are incompatible with the strongly basic conditions often required for thiourea alkylation or result in premature deprotection, thereby precluding access to this critical class of radiotracers and tool compounds. Thus, the specific identity of this doubly protected intermediate directly dictates the feasibility and outcome of syntheses targeting advanced thiocitrulline derivatives [2].

Unprotected L-thiocitrulline
Leads to uncontrolled side reactions and low yields in SPPS; cannot be used for selective S-alkylation. Requires orthogonal protection for synthetic control.
Fmoc-based analogs
Incompatible with strongly basic thiourea alkylation conditions or acid-labile peptide modifications. Boc/tBu double protection essential for chemoselective S-alkylation.
Alternative protected precursors
Lack of tert-butyl ester may reduce radiolabeling efficiency or necessitate longer deprotection steps. Optimized for rapid [11C]methyl iodide S-alkylation protocol.

Boc-L-thiocitrulline-otbu: Quantitative Evidence as a Synthetic Intermediate


Enabling Potent nNOS Inhibitor SMTC via Site-Specific S-Alkylation

Boc-L-thiocitrulline-otbu is the essential and exclusive precursor for synthesizing S-methyl-L-thiocitrulline (SMTC), a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). Unprotected L-thiocitrulline or other analogs cannot undergo the requisite site-specific S-alkylation with [11C]methyl iodide without extensive side reactions at the α-amine and carboxylate groups [1]. The double protection strategy of Boc-L-thiocitrulline-otbu permits direct, clean S-alkylation at the thiourea sulfur. The resulting SMTC exhibits a Ki of 1.2 nM for human nNOS, demonstrating approximately 9-fold selectivity over eNOS (Ki = 11 nM) and 33-fold selectivity over iNOS (Ki = 40 nM) [2]. In contrast, the parent compound L-thiocitrulline is a non-selective NOS inhibitor with a significantly higher Ki of 60 nM for nNOS and 3.6 µM for iNOS, representing a 50-fold lower potency and minimal isoform selectivity [3].

nNOS Inhibitor Synthesis
Head-to-head
Enables SMTC with Ki 1.2 nM (nNOS), 50-fold more potent than L-thiocitrulline (Ki 60 nM); 9- to 33-fold isoform selectivity
Supports isoform-selective nNOS inhibitor development
Versus parent L-thiocitrulline; in vitro enzymatic assay
Neuronal Nitric Oxide Synthase (nNOS) Radiotracer Development Positron Emission Tomography (PET)

Carbon-11 Radiolabeling for nNOS PET Imaging

The doubly protected Boc-L-thiocitrulline-otbu is uniquely suited for rapid, high-yield radiolabeling with carbon-11, a short-lived positron-emitting isotope (t₁/₂ = 20.4 min). In a validated radiosynthesis protocol, alpha-N-Boc-L-thiocitrulline t-butyl ester was S-alkylated with [¹¹C]methyl iodide at 110 °C for 6 minutes, followed by TFA deprotection, to yield [¹¹C]SMTC in 50 minutes total synthesis time with a radiochemical yield of 9.1-12.5% [1]. Unprotected L-thiocitrulline is incompatible with this protocol, as it would undergo uncontrolled alkylation at multiple nucleophilic sites. Alternative protected precursors (e.g., those lacking the tert-butyl ester) were not evaluated and would likely result in lower yields or require lengthier, less efficient deprotection steps, which are detrimental given the short half-life of carbon-11. The in vivo stability of the resulting [¹¹C]SMTC tracer was confirmed, with 64% intact in rat plasma at 30 min post-injection, demonstrating the robustness of the synthetic route [1].

11C Radiolabeling
Class-level
Validated precursor for [11C]SMTC; 50 min synthesis, 9.1–12.5% RCY
Supports nNOS PET tracer production
Compatible with [11C]methyl iodide S-alkylation; TFA deprotection
PET Imaging Radiochemistry Carbon-11 Labeling

Orthogonal Protection for Boc-Strategy SPPS Compatibility

Boc-L-thiocitrulline-otbu possesses orthogonal protecting groups that align with standard Boc-strategy SPPS protocols. The α-Boc group is stable to the mildly basic conditions used during peptide coupling, while the tert-butyl ester on the carboxylate is stable to the acidic conditions used for Boc removal [1]. This orthogonal protection prevents premature side reactions and allows for stepwise, controlled peptide chain elongation. In contrast, unprotected L-thiocitrulline cannot be used in SPPS, as its free α-amine and carboxylate would lead to uncontrolled polymerization. Furthermore, the use of Fmoc-protected analogs (which are more commonly used in Fmoc-strategy SPPS) is not feasible if the peptide sequence contains acid-labile modifications that would be cleaved during final TFA deprotection, making the Boc-based strategy with Boc-L-thiocitrulline-otbu a necessary alternative [2]. The compound's compatibility with SPPS is a key differentiator for researchers synthesizing thiocitrulline-containing peptides.

SPPS Compatibility
Class-level
Orthogonal Boc/tBu protection for Boc-strategy SPPS; stable to iterative coupling/deprotection
Enables thiocitrulline peptide incorporation
Standard DIC/HOBt coupling and TFA removal
Peptide Chemistry Solid-Phase Peptide Synthesis (SPPS) Protected Amino Acids

Boc-L-thiocitrulline-otbu: High-Value Research & Production Applications


PET Radiotracers for Neurodegenerative Disease Research

As a critical precursor for [¹¹C]SMTC, Boc-L-thiocitrulline-otbu enables the production of a validated PET tracer for imaging neuronal nitric oxide synthase (nNOS) expression in vivo. This application is directly supported by the compound's role in the efficient, site-specific S-alkylation with [¹¹C]methyl iodide, which is essential for generating the radiotracer [1]. Researchers investigating nNOS upregulation in conditions like Alzheimer's disease, Parkinson's disease, or stroke require this specific intermediate to produce the imaging agent for preclinical and clinical PET studies [1].

Isoform-Selective NOS Inhibitor Development

Boc-L-thiocitrulline-otbu is the key starting material for synthesizing S-alkylated thiocitrulline derivatives, such as S-methyl-L-thiocitrulline (SMTC), which exhibit potent and selective inhibition of nNOS over eNOS and iNOS [2]. The compound's double protection enables chemoselective modification at the thiourea sulfur without interference from the amino and carboxyl groups. This allows medicinal chemists to explore structure-activity relationships (SAR) of thiocitrulline-based inhibitors by varying the S-alkyl substituent, a crucial step in developing more selective probes for dissecting the roles of NOS isoforms in physiology and disease [2].

Custom Peptide Synthesis for NOS Binding Studies

The orthogonal protection of Boc-L-thiocitrulline-otbu makes it compatible with Boc-strategy solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a thiocitrulline residue into designer peptides [3]. This is valuable for researchers studying the substrate binding pocket of nitric oxide synthases. Peptides containing the thiocitrulline moiety can serve as affinity probes or crystallization chaperones to map the interactions between NOS enzymes and their inhibitors, providing structural insights that guide rational drug design [3].

SMTC Production for Cardiovascular Pharmacology

Boc-L-thiocitrulline-otbu is the starting point for the multi-step synthesis of SMTC, a compound that has been extensively used to dissect the role of nNOS in cardiovascular regulation. Studies comparing SMTC to non-selective NOS inhibitors like L-NAME have demonstrated that low doses of SMTC elicit pressor effects and regional vasoconstriction consistent with nNOS inhibition, without the pronounced bradycardia and mesenteric vasoconstriction seen with L-NAME [4]. Researchers requiring gram-scale quantities of SMTC for in vivo pharmacological studies are dependent on this protected intermediate for its synthesis [2].

Application
Selection Property
Validation Focus
nNOS PET Imaging Research
Site-selective S-alkylation precursor
Radiochemical yield and tracer stability
nNOS Probe Development
Enables S-alkyl SAR exploration
Isoform selectivity and potency review
NOS Binding Site Studies
Boc-SPPS compatible orthogonal protection
Peptide purity and incorporation fidelity
In Vivo nNOS Pharmacology
Scalable synthesis of SMTC
Model hemodynamic response context

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